(E)-3-(Benzofuran-3-yl)acrylic acid
Description
(E)-3-(Benzofuran-3-yl)acrylic acid is an α,β-unsaturated carboxylic acid featuring a benzofuran moiety at the β-position. The compound’s structure comprises a planar benzofuran ring fused to an acrylic acid group, which confers unique electronic and steric properties. This structure is synthesized via hydrolysis of ethyl (E)-3-(benzofuran-3-yl)acrylate under basic conditions, followed by acidification to yield the free carboxylic acid . Key spectral data (IR, NMR, and HRMS) confirm its identity:
- IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch of the carboxylic acid) and ~1630 cm⁻¹ (C=C stretch of the α,β-unsaturated system) .
- ¹H NMR: A trans-vinylic proton doublet (δ ~6.3–7.5 ppm, J = 15–16 Hz) and aromatic protons from the benzofuran ring (δ ~7.2–8.0 ppm) .
- Molecular weight: 188.17 g/mol (calculated from C₁₁H₈O₃).
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-(1-benzofuran-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8O3/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+ |
InChI Key |
WOSVIOHAFWWXLG-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CO2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid typically involves the formation of the benzofuran ring followed by the introduction of the prop-2-enoic acid moiety. One common method involves the cyclization of o-hydroxyaryl aldehydes with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the benzofuran core. The resulting benzofuran derivative can then be subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the prop-2-enoic acid group.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. For example, the use of copper iodide as a catalyst in a one-pot synthesis involving o-hydroxy aldehydes, amines, and substituted alkynes has been reported to be an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated derivatives of the original compound.
Scientific Research Applications
(2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Industry: The compound is used in the development of dyes, sensors, and other industrial materials.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which play roles in various biological processes . The compound’s ability to interact with these targets can lead to its observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
(E)-3-(Benzofuran-3-yl)acrylic acid belongs to a broader class of heteroarylacrylic acids. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Electronic Effects: The benzofuran moiety in this compound introduces electron-rich aromaticity compared to benzo[b]thiophene (in 9e), which has a sulfur atom altering conjugation . Substituents like the N-benzylindole group (in 1b) significantly increase molecular weight (277.32 vs. 188.17 g/mol) and melting point (182–183°C vs.
Derivatives like (E)-3-(N-Methoxymethylindol-2-yl)acrylic acid (9g) demonstrate higher purity (>98%) post-HPLC purification, suggesting superior synthetic utility for pharmaceutical applications .
Synthetic Flexibility :
- The benzofuran-acrylic acid scaffold can be functionalized via Curtius rearrangement or cross-coupling reactions (e.g., with trifluoromethyl acrylates in ), enabling diversification for structure-activity relationship studies .
- In contrast, caffeic acid’s catechol group limits its stability under oxidative conditions, reducing its synthetic versatility .
Table 2: Spectroscopic Comparison
| Compound | IR C=O Stretch (cm⁻¹) | ¹H NMR (vinylic H, δ ppm) | ¹³C NMR (C=O, δ ppm) |
|---|---|---|---|
| This compound | ~1680 | 6.3–7.5 (d, J = 15–16 Hz) | ~168–170 |
| (E)-3-(2-Furyl)acrylic acid (1a) | ~1695 | 6.7–7.1 (d, J = 16 Hz) | ~170–172 |
| Caffeic acid | ~1685 | 6.2–7.6 (d, J = 16 Hz) | ~169–171 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
